CH5015765

概要

説明

CH5015765は、熱ショックタンパク質90(HSP90)の阻害剤として作用する低分子薬です。これは当初、中外製薬株式会社によって開発されました。この化合物は、前臨床試験において、特にヒト癌異種移植マウスモデルにおいて、抗腫瘍活性を示す可能性を示しています .

科学的研究の応用

CH5015765 has significant scientific research applications, particularly in the field of oncology. It has shown high binding affinity for N-terminal HSP90α and strong in vitro cell growth inhibition against human cancer cell lines such as HCT116 and NCI-N87 . The compound also displayed high oral bioavailability in mice and potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model . Additionally, this compound is used in structural studies to understand the interaction between HSP90 and its inhibitors .

作用機序

. HSP90の多くのクライアントタンパク質は、腫瘍の進行と生存に関与しています。CH5015765はHSP90を阻害することで、これらのクライアントタンパク質の不安定化と分解につながり、抗腫瘍効果を発揮します .

類似化合物の比較

This compoundは、ゲルダナマイシン、17-アリルアミノ-17-デメトキシゲルダナマイシン(17-AAG)、ラジシコールなどの他のHSP90阻害剤と比較されます . これらの化合物はHSP90を阻害しますが、this compoundは、高い結合親和性、インビトロ細胞増殖阻害活性、経口バイオアベイラビリティのために、分子設計と最適化において独自です . 類似の化合物には以下が含まれます。

- ゲルダナマイシン

- 17-アリルアミノ-17-デメトキシゲルダナマイシン(17-AAG)

- ラジシコール

- CH5138303

準備方法

CH5015765の合成には、リード化合物と天然のHSP90阻害剤ゲルダナマイシンのHSP90とのX線共結晶構造を用いた分子設計が含まれます。合成経路には、HSP90に対する親和性、インビトロ細胞増殖阻害活性、水溶性、および阻害剤の肝ミクロソーム安定性の最適化が含まれます . 具体的な合成経路および工業生産方法は、機密情報であり、公表されていません。

化学反応の分析

CH5015765は、主にHSP90との相互作用に焦点を当て、さまざまな化学反応を起こします。この化合物は、HSP90のATP結合部位を阻害するように設計されており、腫瘍の進行と生存に関与するクライアントタンパク質の不安定化につながります . これらの反応で使用される一般的な試薬および条件には、フラグメントスクリーニング、バーチャルスクリーニング、および構造に基づく創薬が含まれます . これらの反応から生成される主要な生成物は、不安定化されたクライアントタンパク質であり、抗腫瘍効果をもたらします。

科学研究への応用

This compoundは、特に腫瘍学の分野において、重要な科学研究への応用があります。HCT116やNCI-N87などのヒト癌細胞株に対して、N末端HSP90αへの高い結合親和性と強力なインビトロ細胞増殖阻害を示しています . この化合物は、マウスにおいて高い経口バイオアベイラビリティを示し、ヒトNCI-N87胃癌異種移植モデルにおいて強力な抗腫瘍効果を示しました . さらに、this compoundは、HSP90とその阻害剤間の相互作用を理解するための構造研究に使用されます .

類似化合物との比較

CH5015765 is compared with other HSP90 inhibitors such as geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol . While these compounds also inhibit HSP90, this compound is unique in its molecular design and optimization for high binding affinity, in vitro cell growth inhibitory activity, and oral bioavailability . Similar compounds include:

- Geldanamycin

- 17-allylamino-17-demethoxygeldanamycin (17-AAG)

- Radicicol

- CH5138303

特性

IUPAC Name |

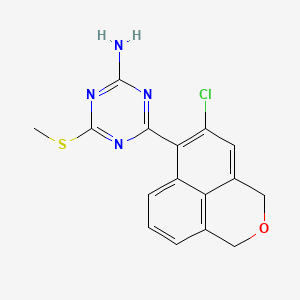

4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTCGMGLTQPTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(5-Chloro-1H,3H-benzo[de]isochromen-6-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CH5015765) interact with Hsp90 alpha, and what are the potential downstream effects of this interaction?

A1: The research paper focuses on the structural analysis of this compound bound to the N-terminal domain of Hsp90 alpha []. While the exact downstream effects aren't detailed in this specific paper, it's known that Hsp90 plays a crucial role in the proper folding, stability, and function of numerous client proteins involved in cell signaling and growth. Inhibitors targeting the N-terminal domain of Hsp90, like this compound, could disrupt these interactions, potentially leading to the degradation of client proteins and affecting downstream cellular processes. Further research is necessary to fully elucidate the specific downstream effects of this compound on Hsp90 function and its implications for cellular behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。